molecular formula C12H10S2 B14653528 Benzenethiol, 2-(phenylthio)- CAS No. 53691-60-4

Benzenethiol, 2-(phenylthio)-

Cat. No.: B14653528
CAS No.: 53691-60-4
M. Wt: 218.3 g/mol
InChI Key: CGLLZUFSSPGFID-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)benzenethiol typically involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield 2-(phenylthio)benzenethiol .

Industrial Production Methods

The industrial production of 2-(phenylthio)benzenethiol follows similar synthetic routes but emphasizes green chemistry principles. This includes the efficient recycling of reaction materials, solvents, and water, minimizing environmental pollution .

Chemical Reactions Analysis

Types of Reactions

2-(phenylthio)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(phenylthio)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(phenylthio)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The phenylthio group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylthio)benzenethiol is unique due to the presence of both a thiol group and a phenylthio group on the benzene ring.

Properties

CAS No.

53691-60-4

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

2-phenylsulfanylbenzenethiol

InChI

InChI=1S/C12H10S2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H

InChI Key

CGLLZUFSSPGFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2S

Origin of Product

United States

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